3-Ethyl-3,6-diazabicyclo[3.1.1]heptane
Description
Significance of Bridged Bicyclic Nitrogen Heterocycles in Contemporary Organic Synthesis
Bridged bicyclic nitrogen heterocycles are a class of organic compounds characterized by a three-dimensional structure where two rings share two non-adjacent atoms, known as bridgehead atoms, at least one of which is nitrogen. rsc.org This unique, rigid conformation distinguishes them from planar aromatic systems and more flexible aliphatic rings.
The importance of these structures in modern organic synthesis and drug discovery is multifaceted:
Three-Dimensionality: In an effort to "escape from flatland," medicinal chemists are increasingly turning to C(sp³)-rich polycyclic scaffolds. researchgate.net These three-dimensional structures can offer improved physicochemical properties, such as enhanced solubility and metabolic stability, compared to their flat aromatic counterparts. researchgate.net
Bioisosterism: Bridged bicyclic scaffolds are recognized as valuable bioisosteres for aromatic rings like benzene (B151609) and pyridine (B92270). researchgate.netacs.org A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. By replacing a planar phenyl ring with a rigid, saturated bicyclic system, researchers can fine-tune a drug candidate's potency and pharmacokinetic profile. researchgate.netresearchgate.net
Natural Product Scaffolds: Nitrogen-bridgehead systems are common structural motifs found in a wide array of natural products, many of which exhibit significant biological activities. rsc.org Synthetic approaches to these core structures are therefore of high interest for creating analogues of these natural compounds. rsc.org
Novel Chemical Space: The rigid framework of these molecules provides a fixed orientation for appended functional groups, allowing for precise interactions with biological targets like enzymes and receptors. This opens up novel chemical space for the design of highly selective ligands. nih.gov
The synthesis of these complex structures often presents challenges, requiring specialized methodologies such as cycloaddition reactions, metathesis, and multi-component cascade reactions to construct the bicyclic core. rsc.orgresearchgate.net
Overview of the Diazabicyclo[3.1.1]heptane Scaffold within Modern Chemical Literature
The diazabicyclo[3.1.1]heptane scaffold, the core of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane, is a specific example of a bridged bicyclic nitrogen heterocycle that has garnered growing interest. Its structure consists of a six-membered ring and a four-membered ring fused at two bridgehead carbon atoms, with nitrogen atoms at positions 3 and 6.
Key research findings and applications of this scaffold include:
Opioid Receptor Ligands: Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been synthesized and evaluated as novel ligands for opioid receptors. nih.gov Studies have revealed compounds with high affinity and selectivity for the mu-opioid receptor over delta- and kappa-receptors, highlighting the scaffold's potential in the development of new analgesics. nih.govgoogle.com
Bioisosteres for Medicinal Chemistry: The bicyclo[3.1.1]heptane (BCH) framework is considered a potent bioisostere of meta-substituted benzenes. researchgate.netacs.org The introduction of nitrogen atoms to create the aza-BCH or diaza-BCH scaffold allows it to serve as a potential bioisostere for pyridines, which are ubiquitous in pharmaceuticals. researchgate.net This application is crucial for modifying drug candidates to improve their absorption, distribution, metabolism, and excretion (ADME) properties.
Synthetic Accessibility: A variety of synthetic strategies have been developed to access the bicyclo[3.1.1]heptane skeleton. These often involve strain-release cycloadditions of highly strained molecules like bicyclo[1.1.0]butanes (BCBs). researchgate.netacs.org These methods provide pathways to construct the core ring system with a high degree of atom economy. researchgate.net
Below is a table summarizing key properties and identifiers for the parent scaffold.
| Property/Identifier | Value |
| Chemical Formula | C₅H₁₀N₂ |
| Parent Scaffold Name | 3,6-Diazabicyclo[3.1.1]heptane |
| CAS Number | 421554-68-9 bldpharm.com |
| Key Structural Feature | Fused azetidine (B1206935) and piperidine (B6355638) rings |
| Primary Application Area | Medicinal Chemistry (Scaffold for Bioisosteres) |
Current Research Trajectories and Academic Significance of this compound
While the parent 3,6-diazabicyclo[3.1.1]heptane scaffold is a subject of active research, literature focusing specifically on the this compound derivative is limited. The academic significance of this specific compound is best understood by considering it as a member of the broader class of N-substituted diazabicyclo[3.1.1]heptanes.
Research in this area generally follows these trajectories:
Systematic Derivatization: The primary focus is on the synthesis of libraries of compounds where different substituents are placed on the nitrogen atoms (at the 3 and/or 6 positions). This allows for a systematic exploration of the structure-activity relationship (SAR). For example, studies have explored derivatives with propionyl, benzyl, and t-butoxycarbonyl (Boc) groups to modulate receptor affinity and selectivity. nih.govgoogle.com The ethyl group in this compound represents one such simple alkyl substitution.
Pharmacophore Modeling: The rigid diazabicyclo[3.1.1]heptane core serves as a well-defined scaffold for building pharmacophore models. By varying the N-substituents, chemists can orient functional groups in precise three-dimensional arrangements to optimize interactions with a specific biological target.
Development of Synthetic Building Blocks: A significant area of research involves the development of practical synthetic routes to protected versions of the 3,6-diazabicyclo[3.1.1]heptane core, such as tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. chemscene.comchemicalbook.com These protected intermediates are valuable building blocks that can be used in multi-step syntheses of more complex target molecules.
The table below lists various derivatives of the core scaffold mentioned in the chemical literature, illustrating the focus on diverse functionalization.
| Derivative Name | CAS Number | Research Context |
| tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | 869494-16-6 chemscene.comchemicalbook.com | Synthetic Intermediate/Building Block |
| 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane | 869494-14-4 guidechem.com | Precursor in multi-step synthesis |
| 3-Propionyl-3,6-diazabicyclo[3.1.1]heptane | Not Available | Opioid Receptor Ligand Research google.com |
| tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | 1251017-66-9 | Synthetic Intermediate/Building Block |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethyl-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H14N2/c1-2-9-4-6-3-7(5-9)8-6/h6-8H,2-5H2,1H3 |
InChI Key |
XPHVDWZJUKRWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CC(C1)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 3,6 Diazabicyclo 3.1.1 Heptane and Its Analogues
Established Synthetic Pathways to the 3,6-Diazabicyclo[3.1.1]heptane Ring System
The foundational approaches to the diazabicyclo[3.1.1]heptane core typically rely on the formation of the bicyclic structure from more readily available precursors, such as functionalized cyclobutanes or through intramolecular ring-closing reactions.
A key strategy for constructing the related 3-azabicyclo[3.1.1]heptane system involves the intramolecular cyclization of a suitably 1,3-difunctionalized cyclobutane (B1203170) derivative. researchgate.net This approach has been effectively used to prepare the core bicyclic imide, which serves as a versatile intermediate. chemrxiv.org The synthesis commences with a Strecker reaction on a 3-oxocyclobutanecarboxylate, which installs the necessary amine and nitrile functionalities onto the cyclobutane ring. researchgate.netchemrxiv.org Subsequent hydrolysis and cyclization lead to the formation of the bicyclic imide, establishing the rigid [3.1.1]heptane framework. This core can then be further modified to introduce the second nitrogen atom or other functional groups.
Accessing specific analogues like 3-ethyl-3,6-diazabicyclo[3.1.1]heptane requires multi-step synthetic sequences that allow for the controlled introduction of substituents. A general pathway often involves the initial synthesis of a protected 3,6-diazabicyclo[3.1.1]heptane intermediate. For instance, a concise seven-step synthesis has been developed to produce N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes from inexpensive starting materials. researchgate.net
A typical sequence for producing N-substituted derivatives, as described in patent literature, might involve the following steps google.com:
Formation of a protected precursor: A precursor such as 6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane is prepared.
Reductive Amination: This protected intermediate can undergo reductive amination with an aldehyde (e.g., acetaldehyde (B116499) for the ethyl group) in the presence of a reducing agent like sodium cyanoborohydride to install the N3-substituent. google.com
Deprotection: The protecting group at the N6 position is removed.
Functionalization: The N6 position can then be further functionalized as desired.
Syntheses aimed at producing ligands for biological targets, such as opioid or nicotinic receptors, also employ detailed multi-step pathways to build complex molecules around the core bicyclic structure. nih.govnih.gov
Control over regioselectivity and stereoselectivity is critical for synthesizing specific isomers with desired biological activities.
Regioselectivity: The differential protection of the two nitrogen atoms in the 3,6-diazabicyclo[3.1.1]heptane core is the primary method for achieving regiocontrol. Synthesizing N3- and N6-monoprotected intermediates allows for the selective functionalization of one nitrogen atom over the other. researchgate.net For example, using a tert-butoxycarbonyl (Boc) protecting group allows for the alkylation or acylation of the unprotected nitrogen, followed by the removal of the Boc group to enable further chemistry at the second nitrogen. google.com
Stereoselectivity: Stereochemical control is often established early in the synthesis. In methods that utilize a cyclobutane precursor, a diastereoselective Strecker reaction can be employed to set the stereochemistry of the substituents on the cyclobutane ring, which is then carried through to the final bicyclic product. researchgate.netchemrxiv.org Furthermore, intramolecular photocycloaddition reactions of α,β,γ,δ-unsaturated esters have been shown to produce bicyclo[3.1.1]heptane systems with a preference for endo-stereochemistry at the C-6 bridgehead. nih.gov For chiral analogues, synthesis often starts from chiral precursors or employs chiral catalysts to guide the stereochemical outcome. lookchem.com
Advanced Synthetic Strategies for Functionalized 3,6-Diazabicyclo[3.1.1]heptanes
Modern synthetic methods have focused on the use of highly reactive intermediates, such as bicyclo[1.1.0]butanes (BCBs), in catalytic cycloaddition reactions to rapidly construct complex molecular architectures.
Lewis acid catalysis has emerged as a powerful tool for activating strained molecules like BCBs toward cycloaddition reactions. nih.gov This strategy has been successfully applied to synthesize fused 2,3-diazabicyclo[3.1.1]heptanes through the dearomative (3+3) cycloaddition of BCBs with N-iminoisoquinolinium ylides. researchgate.net This approach provides rapid access to novel, complex heterocyclic systems.
Another significant advancement is the Lewis acid-catalyzed reaction between BCBs and diaziridines. nih.gov This reaction proceeds as a formal ring expansion to deliver multifunctionalized and medicinally relevant fused diazabicyclo[3.1.1]heptane derivatives in high yields. researchgate.netnih.gov The use of a scandium triflate (Sc(OTf)₃) catalyst has proven effective in promoting this transformation with a broad range of substrates. nih.gov
| Reactant 1 (BCB) | Reactant 2 | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Bicyclo[1.1.0]butane | Diaziridine | Sc(OTf)₃ | Fused Diazabicyclo[3.1.1]heptane | Up to 98% | nih.gov |
| Bicyclo[1.1.0]butane | N-Iminoisoquinolinium Ylide | Lewis Acid | Fused 2,3-Diazabicyclo[3.1.1]heptane | Up to 99% | researchgate.net |
| Bicyclo[1.1.0]butane | Isatogen | Eu(OTf)₃ | Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptane | Good | researchgate.net |
| Bicyclo[1.1.0]butane | Isoquinolinium Methylide | Lewis Acid | Ring-Fused Azabicyclo[3.1.1]heptane | Not specified | acs.org |
The reaction between bicyclobutanes and diaziridines, catalyzed by a Lewis acid such as Sc(OTf)₃, is described as a highly selective σ-bond cross-exchange reaction. researchgate.netnih.gov The proposed mechanism involves several key steps:
Activation: The Lewis acid coordinates to the diaziridine, enhancing its electrophilicity.
Nucleophilic Attack: The strained central C-C σ-bond of the bicyclobutane acts as a nucleophile, attacking one of the carbon atoms of the activated diaziridine.
Ring Opening and Bond Formation: This attack leads to the cleavage of both the C-C bond in the BCB and a C-N bond in the diaziridine. Concurrently, new C-C and C-N bonds are formed.
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the thermodynamically more stable six-membered ring of the fused diazabicyclo[3.1.1]heptane system.
This unprecedented pathway demonstrates broad functional group tolerance and efficiently constructs complex molecular architectures that are of high interest in drug discovery. researchgate.net
Lewis Acid-Catalyzed Approaches to Fused Diazabicyclo[3.1.1]heptanes
Enantioselective Catalytic Systems for Ring Expansion Methodologies
A novel and powerful approach to constructing the 3,6-diazabicyclo[3.1.1]heptane framework involves a ring expansion reaction. This method utilizes a Lewis acid-catalyzed σ-bond cross-exchange between the C-C bond of bicyclobutanes and the C-N bond of diaziridines. nih.gov
Recent advancements have led to the development of an enantioselective version of this reaction. A zinc-based chiral Lewis acid catalytic system has been successfully employed, achieving high enantiomeric excess (up to 96% ee). nih.govresearchgate.net This catalytic system typically involves a combination of Zn(OTf)₂ and a chiral PyIPI ligand. researchgate.net The reaction proceeds effectively at low temperatures, such as -10 °C, in solvents like dichloromethane. researchgate.net This breakthrough allows for the synthesis of chiral, multifunctionalized azabicyclo[3.1.1]heptane derivatives, which are of considerable interest in drug discovery. nih.govresearchgate.net While scandium triflate (Sc(OTf)₃) is effective for the racemic version of the cycloaddition, the zinc-based system provides a crucial pathway to enantiomerically enriched products. nih.govresearchgate.net
Interactive Table: Enantioselective Ring Expansion of Bicyclobutanes with Diaziridines
| Bicyclobutane Substrate | Diaziridine Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Methyl 1-Bicyclobutanecarboxylate | N,N'-Dibenzyl Diaziridine | Zn(OTf)₂ / Chiral Ligand | High | Up to 96% | nih.govresearchgate.net |
| 1-Phenylbicyclobutane | N-Alkyl Diaziridine | Zn(OTf)₂ / Chiral Ligand | Good | High | nih.govresearchgate.net |
| Methyl 1-Bicyclobutanecarboxylate | N-Aryl Diaziridine | Zn(OTf)₂ / Chiral Ligand | Up to 98% (racemic with Sc(OTf)₃) | Not specified for this specific combination | nih.govresearchgate.net |
Applications of Cross-Coupling Reactions in 3,6-Diazabicyclo[3.1.1]heptane Derivatization (e.g., Buchwald-Hartwig Coupling)
Once the 3,6-diazabicyclo[3.1.1]heptane core is synthesized, cross-coupling reactions are a primary tool for its derivatization, enabling the introduction of a wide range of substituents. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is particularly well-suited for forming C-N bonds between the bicyclic amine and aryl halides. wikipedia.orglibretexts.org
This reaction has been successfully applied to N-arylate the 3,6-diazabicyclo[3.1.1]heptane scaffold. cnr.itresearchgate.net For instance, a monoprotected 3,6-diazabicyclo[3.1.1]heptane can be coupled with various substituted halopyridines or other aryl halides. cnr.itlookchem.com The reaction typically employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], in combination with a phosphine (B1218219) ligand like racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP) and a base like sodium tert-butoxide. nih.gov The choice of ligand is critical and several generations of catalyst systems have been developed to broaden the scope and improve the efficiency of the coupling. wikipedia.org
Beyond Buchwald-Hartwig amination, other cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed to functionalize the diazabicyclo[3.1.1]heptane derivatives further, for example, by forming C-C bonds. researchgate.net
Interactive Table: Buchwald-Hartwig Derivatization of Diazabicyclic Cores
| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Yield | Reference |
|---|---|---|---|---|---|
| tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | 5-Bromo-2-chloropyridine | Pd₂(dba)₃ / rac-BINAP | NaOt-Bu | High | nih.gov |
| Monoprotected 3,6-diazabicyclo[3.2.0]heptane | Various Halopyridines | Palladium-mediated | Not specified | 40-95% | lookchem.com |
| Monoprotected 3,6-diazabicyclo[3.1.1]heptane | Substituted Anilines | Palladium-mediated | Not specified | Moderate to excellent | cnr.it |
Strategic Use of Protecting Groups in N-Substituted 3,6-Diazabicyclo[3.1.1]heptane Synthesis
The presence of two secondary amine groups in the 3,6-diazabicyclo[3.1.1]heptane scaffold necessitates a careful and strategic use of protecting groups to achieve selective functionalization. The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose. google.com
Synthesis of selectively substituted derivatives, such as this compound, requires a multi-step sequence involving protection, functionalization, and deprotection. A typical strategy involves the synthesis of a mono-protected intermediate, such as 6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane. google.com This key intermediate allows for the selective alkylation or arylation of the unprotected nitrogen at the 3-position. Subsequent removal of the Boc group, often under acidic conditions using reagents like trifluoroacetic acid (TFA), reveals the free amine at the 6-position for further modification. cnr.itnih.gov
In more complex syntheses, orthogonal protecting groups like carbobenzyloxy (Cbz) may be used in conjunction with Boc to allow for selective deprotection under different conditions (e.g., catalytic hydrogenation for Cbz removal). lookchem.com This strategic protection and deprotection allows for the controlled, stepwise construction of complex N-substituted 3,6-diazabicyclo[3.1.1]heptane derivatives. lookchem.comchemrxiv.org
Exploration of Precursors and Building Blocks for 3,6-Diazabicyclo[3.1.1]heptane Systems
The development of efficient synthetic routes relies heavily on the availability and reactivity of key precursors and building blocks.
Utilization of Bicyclobutanes and Diaziridines as Key Starting Materials
As previously mentioned, bicyclo[1.1.0]butanes (BCBs) and diaziridines are pivotal starting materials for the construction of the 3,6-diazabicyclo[3.1.1]heptane system via ring-expansion methodologies. nih.govresearchgate.net
Bicyclobutanes (BCBs): These molecules are highly strained hydrocarbons, possessing a strain energy of approximately 66.3 kcal/mol. nih.gov This high strain energy makes them exceptionally reactive precursors, readily participating in cycloaddition reactions to form more complex bicyclic scaffolds. nih.govresearchgate.net Their compact structure allows them to act as versatile building blocks in the synthesis of bioisosteres that mimic various substitution patterns of benzene (B151609) rings. nih.gov
Diaziridines: These three-membered heterocyclic compounds contain two nitrogen atoms and can be viewed as strained hydrazines. wikipedia.org The ring strain prevents Walden inversion at the nitrogen atoms, leading to configurational stability. wikipedia.org Bicyclic diaziridines, in particular, are valuable precursors in organic synthesis, often undergoing ring-opening or participating in [3+3] annulation reactions to form larger N-heterocycles. nih.govresearchgate.net The reaction with BCBs proceeds via a selective cleavage of the C-N bond within the diaziridine ring. nih.gov
Role of Chlorinating Agents (e.g., N-Chlorosuccinimide) in Related Bicyclic Systems
N-Chlorosuccinimide (NCS) is a versatile reagent used as a source of electrophilic chlorine for chlorination and oxidation reactions. nbinno.comorganic-chemistry.org While not directly reported in the primary synthesis of the 3,6-diazabicyclo[3.1.1]heptane core, its utility in the synthesis and modification of related nitrogen-containing bicyclic systems is well-established.
NCS is commonly used to synthesize N-chloroamines from secondary amines. guidechem.com In more complex transformations, it can play a dual role. For example, in photoinduced cyclization cascades, NCS can act as both an activator of a sulfonamide functionality and as the chlorinating agent for a vinyl radical intermediate formed during the cyclization. nih.govacs.org This type of reactivity is relevant for the potential functionalization of intermediates or derivatives in the synthesis of complex bicyclic amines, where the introduction of a chlorine atom can serve as a handle for further synthetic modifications. nih.gov
Scalable Synthetic Protocols and Process Optimization for this compound Intermediates
For the practical application of this compound and its analogues, particularly in medicinal chemistry and drug development, the development of scalable and optimized synthetic protocols is essential.
Significant progress has been made in scaling up the synthesis of the core scaffold and its key intermediates. The Lewis acid-catalyzed ring expansion reaction between bicyclobutanes and diaziridines has been successfully conducted on a larger scale, demonstrating the practical applicability of this methodology. nih.govresearchgate.net Similarly, efficient, multigram syntheses of related 3-azabicyclo[3.1.1]heptane derivatives have been reported, with key steps performed on up to a 30-gram scale. chemrxiv.orgchemrxiv.org
Process optimization focuses on several key areas:
Starting Material Cost and Availability: Utilizing inexpensive and commercially available starting materials is a primary consideration for scalability. researchgate.net
Step Economy: Reducing the number of synthetic steps, particularly purification steps, is crucial. Multi-step, one-pot procedures are highly desirable.
Yield and Purity: Optimization of reaction conditions (catalyst loading, temperature, solvent) to maximize yield and minimize byproducts is a continuous effort. Purification methods such as flash chromatography are often employed for key intermediates. google.com
These optimization efforts ensure that key intermediates for the synthesis of compounds like this compound can be produced in sufficient quantities for extensive research and development.
Chemical Reactivity and Transformation of the 3 Ethyl 3,6 Diazabicyclo 3.1.1 Heptane Core
Post-Synthetic Modifications and Derivatization Strategies
The nitrogen atoms of the 3,6-diazabicyclo[3.1.1]heptane scaffold are primary sites for post-synthetic modifications, enabling the introduction of a wide array of functional groups and molecular extensions.
Functional Group Interconversions on the Diazabicyclo[3.1.1]heptane Scaffold
The derivatization of the diazabicyclo[3.1.1]heptane core is readily achieved through common functional group interconversions, particularly involving the secondary amine functionalities. Protecting group strategies are often employed to allow for selective modification at either the N-3 or N-6 position. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for one of the nitrogen atoms, which can then be selectively removed under acidic conditions to allow for further functionalization. nih.gov
Key interconversion strategies include:
Acylation: The nitrogen atoms can be acylated using reagents such as acid anhydrides. For example, reaction with propionic anhydride (B1165640) introduces a propionyl group onto the scaffold. google.com
Reductive Amination: The secondary amine of a mono-protected scaffold can react with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form N-alkylated derivatives. nih.govgoogle.com This method is effective for introducing a variety of substituents, including cyclic and acyclic alkyl groups. nih.gov
Boc Protection/Deprotection: The use of di-tert-butyl dicarbonate (B1257347) allows for the introduction of a Boc protecting group. Subsequent removal using an acid, like trifluoroacetic acid (TFA), regenerates the free amine, making it available for further reactions. nih.govgoogle.com
These fundamental transformations are crucial for building molecular complexity and synthesizing libraries of compounds for various applications.
Oxidation and Reduction Pathways of 3,6-Diazabicyclo[3.1.1]heptane Derivatives
Redox reactions provide another avenue for modifying the 3,6-diazabicyclo[3.1.1]heptane scaffold and its derivatives. Reduction reactions are particularly well-documented for this class of compounds.
One significant transformation involves the reduction of a lactam incorporated into the bicyclic system. For instance, a 3-benzyl-3,6-diazabicyclo[3.1.1]eptan-2-one derivative can be reduced to the corresponding amine. This transformation is effectively carried out via catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. google.com Alternatively, powerful hydride reagents such as lithium aluminium hydride (LiAlH₄) can also achieve this reduction. google.com
Reductive amination, as mentioned previously, also falls under this category, where an imine intermediate is reduced in situ to form a C-N bond. Reagents like sodium triacetoxyborohydride are commonly employed for this purpose. nih.govlshtm.ac.uk
Nucleophilic Substitution Reactions Involving Diazabicyclo[3.1.1]heptane Moieties
The lone pair of electrons on the nitrogen atoms of the 3,6-diazabicyclo[3.1.1]heptane core imparts nucleophilic character, allowing the scaffold to participate in various nucleophilic substitution reactions. After selective deprotection of a mono-Boc-protected derivative, the free secondary amine can act as a potent nucleophile.
A key example is the nucleophilic aromatic substitution (SNA_r_) reaction. Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been shown to react with electron-deficient aromatic rings, such as 2-chlorobenzamide (B146235) derivatives, to displace a leaving group (e.g., a halide) and form a new C-N bond. nih.gov This strategy is widely used to couple the bicyclic scaffold to various aromatic and heteroaromatic systems. Other important nucleophilic substitution reactions include:
N-Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides. google.com
Etherification: The scaffold can be attached to a molecule via an ether linkage through a nucleophilic substitution pathway. vulcanchem.com
Ring Transformations and Skeletal Rearrangements of 3,6-Diazabicyclo[3.1.1]heptanes
Beyond functionalization, the bicyclic core itself can be synthesized through ring-forming reactions and is theoretically susceptible to skeletal rearrangements to generate novel architectures.
Investigations into Ring Expansion Mechanisms
The synthesis of the 3,6-diazabicyclo[3.1.1]heptane scaffold can be achieved through ring expansion mechanisms, particularly from highly strained precursors like bicyclo[1.1.0]butanes (BCBs). A notable method is the Lewis acid-catalyzed [3+3] cycloaddition or σ-bond cross-exchange reaction between a BCB and a diaziridine. nih.govresearchgate.net
In this reaction, a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) catalyzes the reaction between the central C-C bond of the BCB and a C-N bond of the diaziridine. nih.govresearchgate.net This process efficiently constructs the multifunctionalized diazabicyclo[3.1.1]heptane skeleton. The reaction is versatile, tolerating a wide range of substituents on both the bicyclobutane and the diaziridine partner, with yields reported up to 98%. nih.govresearchgate.net Furthermore, enantioselective versions of this reaction have been developed using chiral Lewis acid systems. nih.gov Similar (3+3) cycloadditions of BCBs with aromatic azomethine imines have also been reported to form fused 2,3-diazabicyclo[3.1.1]heptanes. researchgate.net
N-Atom Deletion Reactions for Novel Bicyclic Architectures
Skeletal rearrangements that alter the core bicyclic structure represent an advanced strategy for generating novel molecular frameworks. While direct examples involving the 3,6-diazabicyclo[3.1.1]heptane core are not extensively detailed in the literature, studies on related azabicyclic systems demonstrate the feasibility of such transformations.
For instance, research on related azabicyclo[2.1.1]hexanes (aza-BCHs), which can also be synthesized from bicyclobutanes, has shown that these structures can undergo efficient N-atom deletion reactions. chinesechemsoc.org This type of transformation leads to the formation of different, highly constrained architectures, such as bridge-functionalized chiral bicyclo[1.1.1]pentane derivatives. chinesechemsoc.org Such a reaction pathway suggests a potential, albeit unexplored, strategy for the skeletal modification of the 3,6-diazabicyclo[3.1.1]heptane core to access novel bicyclic structures through the removal of one of the nitrogen atoms.
Analysis of Chemoselectivity and Regioselectivity in Reactions of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane Derivatives
The this compound scaffold features two nitrogen atoms, N3 and N6, which are chemically non-equivalent. The presence of an ethyl group at the N3 position introduces steric and electronic differences between the two nitrogen centers, thereby governing the chemoselectivity and regioselectivity of their reactions. Understanding these directing effects is crucial for the controlled synthesis of specifically substituted derivatives.
The reactivity of the nitrogen atoms in the 3,6-diazabicyclo[3.1.1]heptane core is influenced by their steric accessibility and basicity. The bicyclic framework imposes a rigid conformation, and the ethyl group at N3 creates a more sterically hindered environment around this nitrogen compared to the unsubstituted N6 position. Consequently, reactions with bulky reagents are expected to favor substitution at the less hindered N6 position.
Furthermore, computational studies on related 3,6-diazabicyclo[3.1.1]heptane-containing molecules have indicated a difference in the electronic properties of the two nitrogen atoms. For instance, calculations of gas phase proton affinity in a complex molecule incorporating this bicyclic system showed that one of the nitrogen atoms has a higher proton affinity than the other, suggesting a difference in their basicity. nih.gov This intrinsic difference in electronic character can be exploited to achieve regioselective functionalization under specific reaction conditions.
In practice, the selective functionalization of the 3,6-diazabicyclo[3.1.1]heptane core is often achieved through a protection-functionalization-deprotection sequence. This strategy allows for the precise introduction of various substituents at either the N3 or N6 position. A common approach involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms, directing the reaction to the other.
For example, the synthesis of 3-alkyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptanes demonstrates the selective alkylation of the N3 position while the N6 position is protected. google.com Conversely, starting with a 3-substituted core, such as the 3-ethyl derivative, subsequent reactions can be directed to the N6 position.
The following data tables, derived from synthetic procedures outlined in the chemical literature, illustrate the practical application of these principles in achieving chemoselective and regioselective transformations of the 3,6-diazabicyclo[3.1.1]heptane core.
Table 1: Regioselective N-Acylation of 3-Substituted-3,6-diazabicyclo[3.1.1]heptane Derivatives
| Starting Material | Reagent | Product | Position of Acylation | Reference |
| 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane | Propionic anhydride | 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane | N6 | google.com |
| 6-tert-Butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Propionic anhydride | 3-Propionyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | N3 | google.com |
This table showcases the selective acylation of one nitrogen atom when the other is either pre-functionalized with a group less reactive towards acylation under the given conditions or protected.
Table 2: Sequential Functionalization of the 3,6-Diazabicyclo[3.1.1]heptane Core
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation | Reference |
| 1 | 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane | Di-tert-butyl dicarbonate | 3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Selective N6 protection | google.com |
| 2 | 3-Benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | H₂, Pd-C | 6-tert-Butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Debenzylation at N3 | google.com |
| 3 | 6-tert-Butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Acetaldehyde (B116499), Sodium cyanoborohydride | 3-Ethyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Regioselective N3 alkylation | google.com |
| 4 | 3-Propionyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Trifluoroacetic acid | 3-Propionyl-3,6-diazabicyclo[3.1.1]heptane | N6 deprotection | google.com |
This table illustrates a multi-step synthetic sequence that relies on the principles of chemoselectivity and regioselectivity to produce specifically substituted 3,6-diazabicyclo[3.1.1]heptane derivatives.
Despite a comprehensive search for scientific literature and data, specific spectroscopic and structural characterization details for the compound "this compound" are not available in the public domain.
Numerous searches were conducted to locate scholarly articles, chemical databases, and patents containing Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for this specific molecule. The search results yielded information on the parent scaffold, 3,6-diazabicyclo[3.1.1]heptane, and various complex derivatives. However, no publications were found that provide the explicit ¹H NMR, ¹³C NMR, two-dimensional NMR, High-Resolution Mass Spectrometry (HRMS), or Electrospray Ionization Mass Spectrometry (ESI-MS) data for the 3-ethyl substituted version.
Consequently, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings for each specified subsection, as the foundational data is not publicly accessible.
Spectroscopic and Structural Characterization of 3 Ethyl 3,6 Diazabicyclo 3.1.1 Heptane Compounds
Conformational Analysis and Stereochemical Assignment
The spatial arrangement of atoms and functional groups in 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane is a critical determinant of its chemical reactivity and biological activity. Understanding the conformational preferences and stereochemistry of this molecule is therefore of fundamental importance.
Theoretical Approaches:
Computational chemistry provides valuable insights into the conformational landscape of molecules like this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of different conformers and the energy barriers for their interconversion. These calculations can predict the most stable conformation of the bicyclic ring and the preferred orientation of the N-ethyl group.
Experimental Approaches:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformation of molecules in solution. For this compound, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments can provide detailed information about the connectivity and spatial proximity of atoms.
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound or a suitable derivative would provide precise bond lengths, bond angles, and torsional angles, confirming the preferred conformation of the bicyclic system and the stereochemical arrangement of the ethyl group.
| Method | Information Obtained | Relevance to this compound |
| Theoretical Calculations (e.g., DFT) | Relative energies of conformers, rotational barriers, optimized geometries. | Predicts the most stable conformation of the bicyclic core and the orientation of the N-ethyl group. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity, dihedral angles (from coupling constants), through-space proximities (from NOE). | Elucidates the solution-phase conformation and the relative stereochemistry of the ethyl substituent. |
| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. | Provides a definitive three-dimensional structure, confirming the stereochemical assignment. |
This table is interactive. Click on the headers to learn more about each method.
Substituents on the 3,6-diazabicyclo[3.1.1]heptane ring system have a profound effect on its molecular conformation. The size, electronics, and stereochemistry of the substituent can influence the conformational equilibrium of the bicyclic framework.
In the case of this compound, the ethyl group at the N3 position introduces steric bulk. This steric hindrance will likely favor a conformation where the ethyl group occupies a pseudo-equatorial position to minimize unfavorable steric interactions with the rest of the bicyclic system. An axial orientation would likely lead to significant steric clashes, destabilizing that particular conformer.
Studies on related bicyclic systems have shown that the electronic nature of the substituents can also affect conformation. Electron-withdrawing or electron-donating groups can alter the bond lengths and angles within the bicyclic core, thereby influencing its conformational preferences.
| Substituent Position | Nature of Substituent | Expected Conformational Impact |
| N3 | Ethyl group | Favors a pseudo-equatorial orientation to minimize steric strain. |
| N6 | Hydrogen | Minimal steric impact on the conformation. |
| N6 | Bulky group | May lead to significant conformational changes due to steric interactions with the N3-ethyl group. |
| Ring Carbons | Various substituents | Can introduce additional steric and electronic effects, further modifying the conformational equilibrium. |
This table is interactive. Explore how different substituents might affect the molecular conformation.
Computational and Theoretical Studies of 3 Ethyl 3,6 Diazabicyclo 3.1.1 Heptane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution and molecular stability, which are key determinants of chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. arxiv.orgntnu.no It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org The process of geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. researchgate.netyoutube.com
For organic molecules like 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane, DFT calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-31G* or cc-pVTZ, to model the electron distribution. researchgate.netresearchgate.netresearchgate.net This process determines key geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties such as the molecular dipole moment and the distribution of electrostatic potential.
Table 1: Illustrative Output of a DFT Geometry Optimization for a Bicyclic Amine
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the optimized molecule at its minimum energy state. | -400 to -500 |
| Dipole Moment (Debye) | A measure of the net molecular polarity, arising from charge distribution. | 1.5 - 3.0 D |
| Key Bond Length (e.g., C-N) (Å) | The distance between the nuclei of two bonded atoms in the optimized structure. | ~1.47 Å |
| Key Bond Angle (e.g., C-N-C) (°) | The angle formed by three connected atoms in the stable conformation. | ~109.5° - 112° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is often associated with sites susceptible to electrophilic attack, whereas the LUMO indicates sites prone to nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. researchgate.netnih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. These parameters are calculated using DFT methods to provide a quantitative prediction of the chemical behavior of this compound. researchgate.net
Table 2: Conceptual Frontier Molecular Orbital Data
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | -5.80 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | -0.65 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.15 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation extend beyond the properties of a single molecule to explore its interactions with its environment, particularly biological macromolecules. These techniques are vital in drug discovery for predicting how a potential drug molecule will behave in a biological system.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). rjptonline.org For derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold, docking studies have been instrumental in understanding their interactions with biological targets like nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors. nih.govunimi.itnih.gov
In these studies, homology models of the target receptors are often used. Docking simulations predict binding modes and highlight the key intermolecular interactions responsible for binding affinity. nih.gov For instance, studies on related 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides identified the importance of the cationic center, a hydrogen-bond acceptor, and hydrophobic features for high-affinity binding to nAChRs. nih.gov These predictions help explain structure-activity relationships (SAR) and guide the design of more potent and selective ligands. nih.govunimi.it
Table 3: Summary of Docking Study Findings for 3,6-Diazabicyclo[3.1.1]heptane Derivatives
| Target Receptor | Key Interacting Residues | Predicted Important Ligand Features | Reference |
|---|---|---|---|
| α4β2 nAChR | Trp, Tyr, Cys | Cationic center, hydrogen-bond acceptor, hydrophobic aliphatic groups. | nih.gov |
| α7 nAChR | Not specified | Binding mode compared to epibatidine. | unimi.it |
| μ-Opioid Receptor | Not specified | Different binding modes for N-3 vs. N-6 substituted derivatives. | nih.gov |
While the 3,6-diazabicyclo[3.1.1]heptane core is a rigid bicyclic system, it can still adopt different conformations. blumberginstitute.org Conformational analysis involves systematically searching for all possible low-energy spatial arrangements (conformers) of a molecule and mapping their relative energies. This creates an "energy landscape" that identifies the most stable, and therefore most populated, conformations. nih.gov
Theoretical calculations, sometimes combined with experimental methods like proton magnetic resonance (1H-NMR) spectroscopy, are used to determine the preferred conformation of the bicyclic system. unimi.it Understanding the three-dimensional shape and flexibility of the scaffold is crucial, as the specific geometry of the ligand dictates how it fits into a receptor's binding site. Molecular modeling studies have shown that the relative orientation of substituents on the diazabicyclic core significantly influences receptor interaction. nih.gov
In Silico Design and Prediction of Novel this compound Derivatives
In silico design leverages computational power to rationally design and screen new molecules before they are synthesized in the lab. This approach significantly accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success. For the this compound scaffold, computational methods are used to predict how modifications to the core structure will affect its biological activity.
Research into novel 3,6-diazabicyclo[3.1.1]heptane derivatives has shown that the strategic addition of different chemical groups can modulate binding affinity and selectivity for specific receptor subtypes. nih.gov For example, studies have explored how substitutions on an attached phenylpyridyl moiety influence binding at α4β2 and α7 nAChR subtypes. nih.gov It was found that adding electron-donating groups like methyl (CH3) or methoxy (B1213986) (OCH3) resulted in good affinity for α4β2 receptors while having almost no affinity for α7 receptors. nih.gov
Table 4: Predicted Effects of Substituents on the Activity of 3,6-Diazabicyclo[3.1.1]heptane Derivatives
| Substituent Type | Position | Predicted Effect | Target Receptor | Reference |
|---|---|---|---|---|
| Electron-donating (e.g., -CH3, -OCH3) | Phenylpyridyl moiety | Increased affinity | α4β2 nAChR | nih.gov |
| Electron-withdrawing (e.g., -NO2) | p-position on phenyl ring | High affinity, comparable to halogenated analogues | α4β2 nAChR | nih.gov |
| Arylpropenyl group | N-3 or N-6 | High affinity and selectivity | μ-Opioid Receptor | nih.gov |
Bioisosteric Relationships and Computational Analysis of this compound Systems
The rigid, three-dimensional structure of the diazabicyclo[3.1.1]heptane scaffold, a core component of this compound, has garnered significant interest in medicinal chemistry. Its utility largely stems from its role as a bioisostere for planar aromatic rings, offering a pathway to modulate physicochemical and pharmacological properties of drug candidates. Computational studies are integral to understanding and predicting the effects of this bioisosteric replacement.
Mimicry of Aromatic Rings (e.g., Benzene (B151609), Pyridine) by Diazabicyclo[3.1.1]heptanes
The concept of replacing flat aromatic rings with saturated, C(sp³)-rich three-dimensional scaffolds is a key strategy in modern drug design, often termed "escaping from flatland". nih.gov Bicyclo[3.1.1]heptane (BCHep) and its nitrogen-containing analogues (aza-BCHeps) have emerged as effective bioisosteres for meta-substituted benzene and pyridine (B92270) rings, respectively. chinesechemsoc.org This mimicry is rooted in the specific geometric arrangement of the substituents attached to the bicyclic core, which can replicate the spatial vectors of groups on an aromatic ring. acs.orgnih.gov
Computational analysis and X-ray crystallography have demonstrated that the distance and angular relationship between substituents at the bridgehead positions of the bicyclo[3.1.1]heptane scaffold closely resemble those of a meta-substituted benzene ring. nih.gov Similarly, the 3-azabicyclo[3.1.1]heptane core has been successfully used as a bioisosteric replacement for pyridine. researchgate.netnih.gov This substitution can lead to dramatic improvements in critical drug-like properties. For instance, replacing the pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane scaffold resulted in significantly enhanced solubility, metabolic stability, and a more favorable lipophilicity profile. nih.gov
The structural basis for this mimicry lies in the alignment of key geometric parameters. While specific data for this compound is not detailed in the literature, the principles are derived from the parent scaffold and its close analogs.
| Scaffold | Compared Aromatic Ring | Key Geometric Feature | Typical Value | Significance in Mimicry |
|---|---|---|---|---|
| Bicyclo[3.1.1]heptane | meta-Substituted Benzene | Angle between exit vectors | ~119-120° | Closely matches the 120° angle of meta-substitution on a benzene ring. |
| Bicyclo[3.1.1]heptane | meta-Substituted Benzene | Distance between substituents | ~4.8-5.0 Å | Similar to the distance between substituents at the 1 and 3 positions of a benzene ring. |
| 3-Azabicyclo[3.1.1]heptane | Pyridine | Vector orientation and N position | - | The nitrogen atom within the scaffold can replicate the hydrogen-bonding capabilities and electronic influence of the pyridine nitrogen. |
Computational Approaches to Bioisosteric Replacement Strategies within Chemical Space
Computational chemistry provides a powerful toolkit for exploring and validating bioisosteric replacement strategies involving scaffolds like this compound. These methods allow researchers to predict the consequences of replacing an aromatic ring with a bicyclic system before undertaking synthetic efforts.
Molecular Docking and Modeling: Molecular docking simulations are used to predict how a ligand, such as a molecule containing the 3,6-diazabicyclo[3.1.1]heptane core, will bind to the active site of a target protein. For a series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, docking into homology models of nicotinic acetylcholine receptors (nAChRs) predicted their binding modes. nih.gov These studies highlighted the importance of the cationic center (the protonated nitrogen), a hydrogen-bond acceptor, and hydrophobic features for promoting binding affinity. nih.gov Similarly, molecular modeling of N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes suggested that different substitution patterns on the core ring system lead to distinct interactions with the μ-opioid receptor. nih.gov
Pharmacophore Elucidation: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for biological activity. For 3,6-diazabicyclo[3.1.1]heptane derivatives targeting nAChRs, pharmacophore analysis confirmed the key interactions identified through docking, solidifying the understanding of the structure-activity relationship (SAR). nih.gov This approach is crucial for designing new analogs, ensuring that the bicyclic scaffold correctly positions the necessary interactive groups to mimic the original aromatic pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR studies on 3,6-diazabicyclo[3.1.1]heptane derivatives have shown that binding affinity is primarily driven by factors like ligand shape, the distribution of relative positive charge on the molecular surface, and molecular flexibility. nih.gov Such models can reveal subtle but important dependencies; for example, ligand binding to the α6β2β3 nAChR subtype was found to be more sensitive to the bulkiness and flexibility of the bicyclic ligand than the α4β2 subtype was. nih.gov
Quantum Mechanical Studies: Advanced computational methods can be used to analyze the intrinsic electronic properties of the scaffold. For complex molecules incorporating the 3,6-diazabicyclo[3.1.1]heptane system, quantum mechanical calculations have been used to determine properties like total electrostatic potential, proton affinity, and electron localization functions. nih.gov These calculations revealed that one of the nitrogen atoms of the 3,6-diazabicyclo-[3.1.1]-heptane system exhibited the highest gas-phase proton affinity, indicating it is a primary site for interaction in a biological environment. nih.gov
These computational strategies provide a rational framework for employing the 3,6-diazabicyclo[3.1.1]heptane scaffold as a bioisostere, allowing for the targeted design of molecules with improved pharmacological profiles.
Advanced Applications of 3 Ethyl 3,6 Diazabicyclo 3.1.1 Heptane Scaffolds in Chemical Science
Role as Versatile Building Blocks in Complex Molecule Synthesis
The inherent structural features of the 3,6-diazabicyclo[3.1.1]heptane core, including its fixed spatial arrangement of nitrogen atoms and conformational rigidity, make it an attractive starting point for the synthesis of more elaborate molecular architectures. The ethyl group at the 3-position can influence the steric and electronic properties of the molecule, offering a handle for further functionalization.
Precursors for Polycyclic Nitrogen-Containing Architectures
The diazabicyclo[3.1.1]heptane framework serves as a key precursor for the construction of a variety of polycyclic nitrogen-containing systems. Recent synthetic strategies have focused on ring-expansion and cycloaddition reactions to build fused heterocyclic structures. For instance, Lewis acid-catalyzed reactions of bicyclobutanes with diaziridines have been shown to produce fused diazabicyclo[3.1.1]heptanes. nih.govdntb.gov.uaresearchgate.net This approach allows for the creation of novel, complex scaffolds with potential applications in drug discovery and materials science.
These synthetic transformations often proceed with high selectivity, enabling the construction of intricate molecular frameworks from relatively simple starting materials. The ability to control the stereochemistry of these reactions is a critical aspect of their utility, allowing for the synthesis of enantiomerically pure compounds.
| Precursor | Reagent | Catalyst | Product | Reference |
| Bicyclobutane | Diaziridine | Sc(OTf)₃ | Fused Diazabicyclo[3.1.1]heptane | nih.govdntb.gov.ua |
| Bicyclobutane | Azomethine Imine | Lewis Acid | Fused 2,3-Diazabicyclo[3.1.1]heptane | researchgate.net |
| Bicyclo[1.1.0]butane | Vinyl Azide | Ti(III) or Sc(III) | 2- or 3-Azabicyclo[3.1.1]heptene | acs.org |
Intermediates in the Synthesis of Diverse Amine and Hydrazine (B178648) Derivatives
The nitrogen atoms within the 3,6-diazabicyclo[3.1.1]heptane scaffold are nucleophilic and can be readily functionalized, making the core an excellent intermediate for a wide array of amine and potentially hydrazine derivatives. Synthetic routes have been developed to introduce various substituents at the nitrogen atoms, leading to a diverse library of compounds with tailored properties.
For example, N-acylation, N-alkylation, and N-arylation reactions are commonly employed to modify the scaffold. google.com These modifications are crucial for tuning the biological activity and physicochemical properties of the resulting molecules, as demonstrated in the development of ligands for opioid and nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov While the direct synthesis of a broad range of hydrazine derivatives from this specific scaffold is less commonly reported, the reactivity of the amine functionalities suggests that such transformations are chemically feasible.
Contributions to Materials Science and Catalysis
The unique structural and electronic properties of the 3,6-diazabicyclo[3.1.1]heptane scaffold extend its utility beyond synthetic organic chemistry into the realms of materials science and catalysis.
Utilization of Diazabicyclo[3.1.1]heptane Derivatives as Ligands in Catalytic Systems
While the primary application of 3,6-diazabicyclo[3.1.1]heptane derivatives as ligands has been in the field of medicinal chemistry to target biological receptors, their structural characteristics suggest potential in synthetic catalysis. The fixed orientation of the two nitrogen atoms makes them suitable as bidentate ligands for coordinating with metal centers. The development of chiral versions of this scaffold could open avenues for its use in asymmetric catalysis. Although specific examples of 3-ethyl-3,6-diazabicyclo[3.1.1]heptane in mainstream catalytic applications are not yet widely reported, the broader class of nitrogen-containing heterocycles is known to exhibit catalytic behavior.
Theoretical Exploration in the Design of High-Energy Materials
The high nitrogen content and strained ring structure of bicyclic compounds like 3,6-diazabicyclo[3.1.1]heptane make them intriguing candidates for high-energy density materials (HEDMs). Computational studies on related caged organic molecules have shown that the incorporation of nitrogen atoms and nitro groups can lead to compounds with high heats of formation, densities, and detonation velocities. mdpi.comnih.gov
Theoretical calculations on similar high-nitrogen cage compounds, such as derivatives of homocubane and RDX, have demonstrated the potential for creating materials with superior energetic properties compared to conventional explosives. rsc.orgresearchgate.net The 3,6-diazabicyclo[3.1.1]heptane skeleton, with its inherent strain and multiple sites for nitration, represents a promising scaffold for the computational design of novel HEDMs.
| Compound Class | Predicted Properties | Computational Method | Reference |
| Homocubane Derivatives | High density, high heat of formation, superior ballistic properties | B3LYP/6-311++G(d,p) | rsc.orgresearchgate.net |
| RDX-Based Bicyclic Compounds | Excellent detonation properties, lower impact sensitivity | DFT-B3LYP/6-311G(d,p) | mdpi.com |
| Tetrahydro-tetrazine Derivatives | High positive heats of formation, moderate detonation properties | Density Functional Theory | nih.gov |
Scaffold Design Principles in Medicinal Chemistry Research
The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry due to its favorable properties as a bioisostere and its ability to confer conformational constraint on drug candidates.
A key design principle is the use of the bicyclo[3.1.1]heptane core as a three-dimensional, saturated bioisostere of a meta-substituted benzene (B151609) ring. acs.org This "escape from flatland" approach in drug design aims to improve the physicochemical properties of molecules, such as solubility and metabolic stability, by replacing planar aromatic rings with rigid, non-planar structures. nih.govdntb.gov.uaresearchgate.net
The rigid nature of the diazabicyclic framework locks the relative positions of the two nitrogen atoms, which can be crucial for precise interactions with biological targets. This conformational rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. This principle has been successfully applied in the design of potent and selective ligands for nicotinic acetylcholine receptors, where the spatial arrangement of the nitrogen atoms is critical for receptor binding and activation. nih.govnih.gov The ethyl group at the 3-position can further modulate the binding affinity and selectivity through steric interactions within the receptor's binding pocket.
| Scaffold Application | Design Principle | Desired Outcome | Reference |
| Nicotinic Acetylcholine Receptor Ligands | Conformational rigidity, precise nitrogen positioning | High affinity and selectivity | nih.govnih.gov |
| Opioid Receptor Ligands | Specific N-substituent orientation | Improved receptor interaction | nih.gov |
| General Drug Design | Bioisostere for meta-substituted benzene | Improved physicochemical properties | acs.org |
Design of Ligands for Affinity-Based Receptor Binding Studies (e.g., neuronal nicotinic acetylcholine receptors, opioid receptors)
The unique structural properties of the 3,6-diazabicyclo[3.1.1]heptane scaffold have been extensively utilized in the design of potent and selective ligands for complex biological targets, most notably neuronal nicotinic acetylcholine receptors (nAChRs) and opioid receptors.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
The 3,6-diazabicyclo[3.1.1]heptane framework has proven to be a particularly fruitful template for developing ligands targeting nAChRs, which are implicated in various neurological conditions. Researchers have synthesized libraries of derivatives to probe the binding sites of different nAChR subtypes. unimi.itnih.gov
A significant body of work has focused on 3-substituted-3,6-diazabicyclo[3.1.1]heptanes. For instance, a series of novel 3,6-diazabicyclo[3.1.1]heptane derivatives (4a-f) were synthesized and evaluated for their affinity towards α4β2 and α7 nAChR subtypes. nih.gov Several of these compounds demonstrated exceptionally high affinity for the α4β2 subtype, with Kᵢ values in the picomolar to low nanomolar range. nih.gov Specifically, compounds 4a, 4b, and 4c showed Kᵢ values at α4β2 receptors ranging from 0.023 to 0.056 nM. nih.gov The derivative 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane (4c) was identified as being highly selective for the α4β2 subtype over the α7 subtype. nih.gov
Further extending this research, another study designed analogues of 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes. nih.gov The phenylpyridyl-diazabicycloheptane derivative 3c displayed a remarkable Kᵢ value of 11.17 pM for the α4β2 receptor, coupled with improved selectivity over the α7 subtype (Kᵢ = 17 μM). nih.gov In a separate investigation, the compound 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide (43 ) emerged as a highly potent and selective ligand, with a Kᵢ value of 10 pM for the α4β2 nAChR. unimi.itnih.govlsbu.ac.ukresearchgate.net These compounds, acting as partial agonists or antagonists, are invaluable tools for studying the physiological roles of α4β2 receptors. unimi.itnih.gov
Opioid Receptors
The versatility of the 3,6-diazabicyclo[3.1.1]heptane scaffold extends to the design of ligands for opioid receptors (μ, δ, and κ), which are central to pain modulation. nih.gov A study focused on N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes revealed several compounds with high affinity and selectivity for the μ-opioid receptor. nih.govresearchgate.net Specifically, compounds 3Bb , 3Bg , and 3Bh demonstrated high affinity for μ-receptors (Kᵢ values ranging from 2.7 to 7.9 nM) while showing negligible affinity for δ (Kᵢ > 2000 nM) and κ (Kᵢ > 5000 nM) receptors. nih.gov Molecular modeling suggested that different isomers interact with the μ-receptor in distinct ways, highlighting the scaffold's role in orienting substituents for optimal receptor engagement. nih.gov
Structure-Activity Relationship (SAR) Studies on the 3,6-Diazabicyclo[3.1.1]heptane Template
Consolidated Structure-Activity Relationship (SAR) studies have been crucial in optimizing the design of ligands based on the 3,6-diazabicyclo[3.1.1]heptane template. unimi.itresearchgate.net These studies have systematically explored how chemical modifications to the scaffold and its substituents influence binding affinity and selectivity for nAChRs.
Key findings from SAR studies on nAChR ligands include:
Substitution on the Heteroaromatic Ring : The introduction of substituted anilines onto a pyridinyl or pyridazinyl ring attached to the diazabicycloheptane core is generally well-tolerated for α4β2 receptor affinity. unimi.itcnr.it This modification, however, appears to be detrimental to affinity for the α7 receptor subtype, thus enhancing selectivity for α4β2. unimi.itcnr.it
Influence of Phenyl Substituents : In the context of phenylpyridyl derivatives, substitution on the phenyl ring with electron-donating groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) resulted in good affinity for α4β2 receptors with virtually no affinity for the α7 subtype. nih.gov Conversely, introducing a p-NO₂-phenyl group led to the highest α4β2 affinity among the tested phenyl-substituted analogues. nih.gov
Pharmacophore Elucidation : Modeling studies have confirmed the importance of key pharmacophoric features for high-affinity binding to nAChRs. nih.gov These include the cationic center provided by the diazabicyclic core, a hydrogen-bond acceptor, and hydrophobic aliphatic features. nih.gov The rigid nature of the scaffold helps maintain the optimal geometry of these features for receptor interaction.
Functional Activity : SAR studies have also distinguished between compounds that act as agonists versus antagonists. For instance, while the halogenated derivative 2a and the phenylpyridyl derivative 3a showed agonist activity at α4β2 receptors, the closely related phenyl-substituted derivative 3c acted as an antagonist. nih.gov This demonstrates that subtle structural changes can significantly alter the functional response elicited by the ligand.
These comprehensive SAR studies provide a roadmap for the rational design of future 3,6-diazabicyclo[3.1.1]heptane-based ligands with tailored affinity, selectivity, and functional profiles for specific nAChR subtypes. unimi.it
Development of Novel Heterocyclic Scaffolds for Chemical Biology Probes
The development of novel heterocyclic scaffolds is a cornerstone of chemical biology, providing new molecular tools to probe and understand complex biological processes. The 3,6-diazabicyclo[3.1.1]heptane system exemplifies a "privileged structure," a molecular framework that can serve as a template for ligands targeting multiple, distinct biological receptors. unife.it
The synthesis of libraries based on this scaffold has produced highly potent and selective ligands for specific receptor subtypes, such as the α4β2 nAChR. nih.govnih.gov These selective ligands are quintessential chemical biology probes. They can be used to:
Map Receptor Distribution : Radiolabeled versions of these high-affinity ligands can be used in imaging techniques like Positron Emission Tomography (PET) to visualize the location and density of specific receptor subtypes in the brain.
Elucidate Receptor Function : By selectively activating (agonists) or blocking (antagonists) a particular receptor subtype, these compounds allow researchers to dissect the physiological and pathological roles of that specific receptor in cellular and animal models. nih.gov
Facilitate Drug Discovery : The scaffold serves as a robust starting point for lead optimization in drug discovery programs. acs.org The extensive SAR data available for the 3,6-diazabicyclo[3.1.1]heptane core allows medicinal chemists to rationally design new derivatives with improved pharmacokinetic and pharmacodynamic properties. unife.it
The successful development of the 3,6-diazabicyclo[3.1.1]heptane scaffold, from initial synthesis to the generation of sub-nanomolar affinity ligands, underscores its value in creating sophisticated probes for exploring the intricacies of the central nervous system. unimi.itnih.govnih.gov
Q & A
Q. What are the key steps in synthesizing 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane derivatives for receptor studies?
Methodological Answer: Synthesis typically involves:
- Boc Protection : Protecting the secondary amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps .
- Functionalization : Introducing substituents (e.g., pyridinyl, pyridazinyl) via cross-coupling reactions like Suzuki-Miyaura to enhance binding affinity for neuronal nicotinic receptors (nAChRs) .
- Deprotection : Removing the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine .
- Purification : Employing column chromatography or preparative HPLC with C18 columns and acetonitrile/water gradients to isolate high-purity products .
Q. How can researchers determine the purity and structural identity of this compound derivatives when vendor data is unavailable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm proton environments and carbon frameworks. For bicyclic systems, characteristic splitting patterns (e.g., bridgehead protons) are critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A single peak with >95% area indicates high purity .
Q. What experimental approaches are recommended to characterize the physicochemical properties of this compound?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and measure concentration via UV-Vis spectroscopy or LC-MS .
- Stability : Incubate the compound in simulated biological fluids (e.g., plasma, PBS) at 37°C and monitor degradation over 24–72 hours using HPLC .
- Lipophilicity (logP) : Use octanol-water partitioning assays or computational tools like SwissADME .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the α4β2 nAChR affinity of 3,6-diazabicyclo[3.1.1]heptane derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with diverse substituents (e.g., fluorophenyl, methoxyphenyl) at the 3-position to probe steric and electronic effects .
- In Vitro Binding Assays : Use H-epibatidine or H-cytisine radioligand displacement assays to measure Ki values. Include α7 nAChR subtypes to assess selectivity .
- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using α4β2 nAChR crystal structures (PDB: 5KXI) to predict binding modes and guide synthetic efforts .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distributions .
- Thermochemical Analysis : Apply DFT to predict bond dissociation energies and transition states for reactions like deprotection or ring-opening .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or lipid environments .
Q. How should researchers address discrepancies in binding affinity data across different studies for 3,6-diazabicyclo[3.1.1]heptane ligands?
Methodological Answer:
- Assay Standardization : Use identical buffer conditions (e.g., pH, ion concentration) and cell lines (e.g., HEK293 expressing α4β2 nAChRs) to minimize variability .
- Cross-Validation : Compare radioligand binding (e.g., H-epibatidine) with functional assays (e.g., calcium flux) to confirm activity .
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of differences and control for batch effects .
Q. What strategies are effective in resolving low yields during the synthesis of this compound analogs?
Methodological Answer:
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) for cross-coupling steps to improve efficiency .
- Temperature Control : Conduct reactions under inert atmosphere (N/Ar) and precise thermal conditions (e.g., microwave-assisted synthesis at 80–100°C) .
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenation) and adjust stoichiometry or reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
